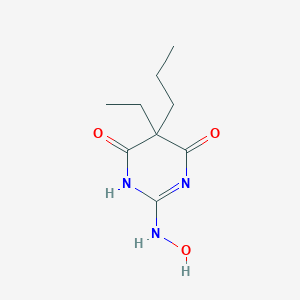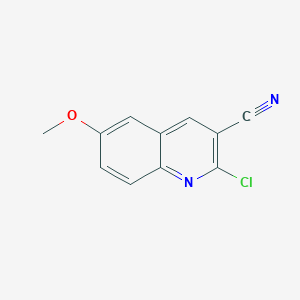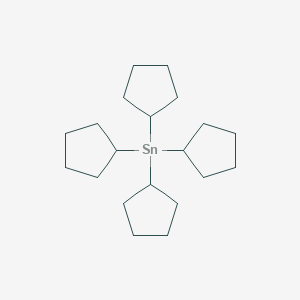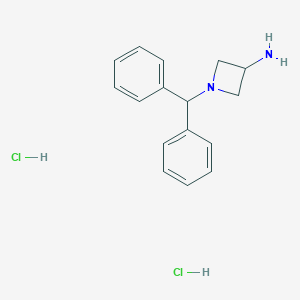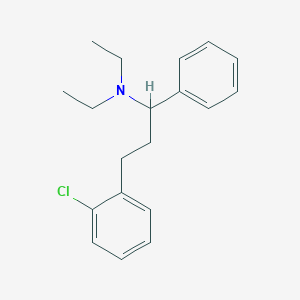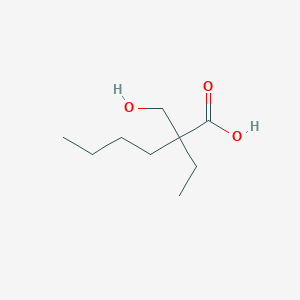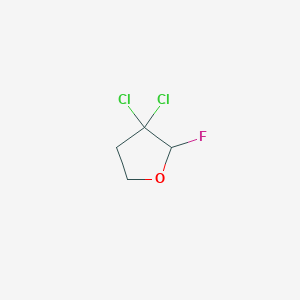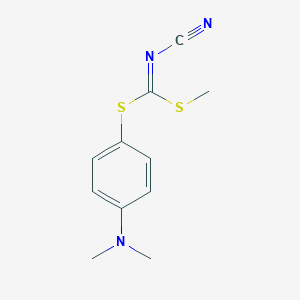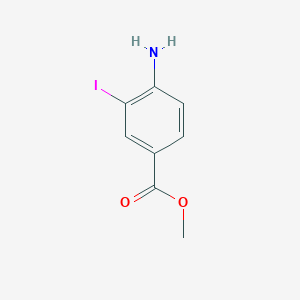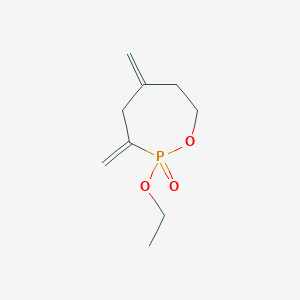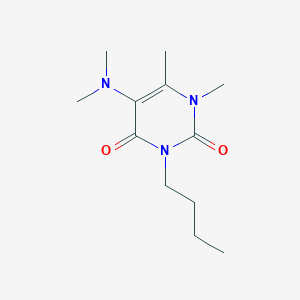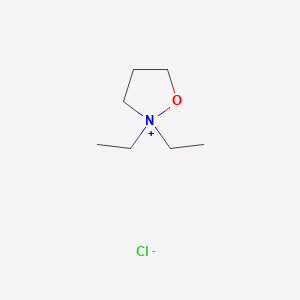
Isoxazolidinium, 2,2-diethyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazolidinium, 2,2-diethyl-, chloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring. Isoxazolidinium, 2,2-diethyl-, chloride is a white crystalline solid that is soluble in water and organic solvents. In
科学的研究の応用
Isoxazolidinium, 2,2-diethyl-, chloride has several potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. This compound can be used as a catalyst in various reactions, such as the synthesis of β-lactams and pyrroles. It has also been reported to be an effective catalyst in the synthesis of chiral compounds.
Another area of research where Isoxazolidinium, 2,2-diethyl-, chloride has shown potential is in the field of medicinal chemistry. It has been reported to have antimicrobial and antifungal properties and has shown promising results in the treatment of bacterial infections. Additionally, it has been reported to have anticancer properties and has shown potential as a chemotherapeutic agent.
作用機序
The exact mechanism of action of Isoxazolidinium, 2,2-diethyl-, chloride is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms by interfering with their cell wall synthesis. It has also been reported to inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
生化学的および生理学的効果
Isoxazolidinium, 2,2-diethyl-, chloride has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been reported to have antitumor and anticancer properties and has shown potential in the treatment of various types of cancer.
実験室実験の利点と制限
One of the main advantages of Isoxazolidinium, 2,2-diethyl-, chloride is its versatility in various laboratory experiments. It can be used as a catalyst in organic synthesis reactions and has potential applications in medicinal chemistry. Additionally, it has been reported to have low toxicity, making it a safer alternative to other chemicals commonly used in laboratory experiments.
However, there are also some limitations to the use of Isoxazolidinium, 2,2-diethyl-, chloride in laboratory experiments. Its synthesis method can be complex and time-consuming, which may limit its availability in some laboratories. Additionally, its exact mechanism of action is not fully understood, which may hinder its use in some research areas.
将来の方向性
There are several future directions for research on Isoxazolidinium, 2,2-diethyl-, chloride. One potential area of research is in the development of new and more efficient synthesis methods. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields, such as organic synthesis, medicinal chemistry, and cancer research.
Conclusion:
In conclusion, Isoxazolidinium, 2,2-diethyl-, chloride is a chemical compound with significant potential in scientific research. Its versatility in various laboratory experiments and potential applications in medicinal chemistry and cancer research make it an exciting area of research. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
合成法
The synthesis of Isoxazolidinium, 2,2-diethyl-, chloride involves the reaction of 2,2-diethyl-1,3-propanediol with thionyl chloride, followed by the reaction of the resulting compound with hydroxylamine hydrochloride. The final product is obtained by reacting the intermediate compound with hydrochloric acid. This synthesis method has been reported in several scientific publications and is considered a reliable and effective way of producing Isoxazolidinium, 2,2-diethyl-, chloride in the laboratory.
特性
CAS番号 |
101670-75-1 |
|---|---|
製品名 |
Isoxazolidinium, 2,2-diethyl-, chloride |
分子式 |
C7H16ClNO |
分子量 |
165.66 g/mol |
IUPAC名 |
2,2-diethyl-1,2-oxazolidin-2-ium;chloride |
InChI |
InChI=1S/C7H16NO.ClH/c1-3-8(4-2)6-5-7-9-8;/h3-7H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
NGSSKYLDIBEOIK-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CCCO1)CC.[Cl-] |
正規SMILES |
CC[N+]1(CCCO1)CC.[Cl-] |
同義語 |
ISOXAZOLIDINIUM, 2,2-DIETHYL-, CHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



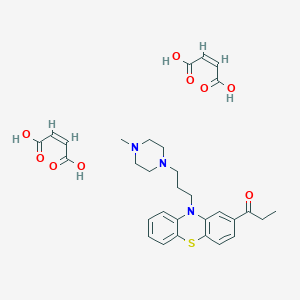
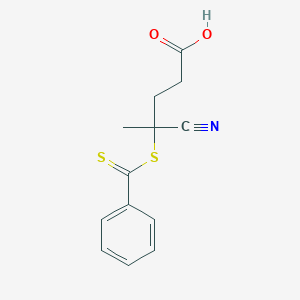
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
